

Technical Deep Dive: Hydroxy-PEG8-Acid Sodium Salt as a Bioconjugation Linker

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Compound of Interest

Compound Name: Hydroxy-PEG8-acid sodium salt

Cat. No.: B13721481

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Mechanism of Action, Physicochemical Properties, and Experimental Protocols^[1]

Executive Summary

Hydroxy-PEG8-acid sodium salt (CAS: 937188-60-8 / 2468714-92-1) is a heterobifunctional polyethylene glycol (PEG) derivative critical to modern drug development, particularly in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1] Unlike generic spacers, the specific 8-unit ethylene glycol chain (

) occupies a "Goldilocks" zone—providing sufficient hydrodynamic volume to shield hydrophobic payloads and prevent aggregation without introducing excessive steric hindrance that compromises binding affinity.

This guide analyzes the molecule's mechanism of action (MOA) from two perspectives:

- Physicochemical MOA: How the linker modulates solubility, pharmacokinetics (PK), and immunogenicity.
- Synthetic MOA: The chemical pathways utilized to construct stable bioconjugates.

Molecular Architecture & Stability Mechanisms

The Sodium Salt Advantage

The "sodium salt" designation is not merely a formulation choice; it is a stability requirement.

- **The Instability of Free Acid:** In its free acid form, the terminal hydroxyl group (-OH) and the carboxylic acid (-COOH) of the same molecule can undergo intermolecular esterification (self-polymerization), leading to polydisperse aggregates.
- **The Salt Solution:** Converting the carboxylic acid to a sodium carboxylate () suppresses this reactivity during storage, ensuring the reagent remains monodisperse until activation.

The "Stealth" Mechanism: Hydration Dynamics

The PEG8 backbone functions via the Excluded Volume Effect. The ethylene oxide units form hydrogen bonds with water molecules (2–3 water molecules per EO unit), creating a tightly bound hydration shell.

- **Mechanism:** This water barrier prevents the adsorption of opsonins (serum proteins that tag foreign bodies for immune clearance), thereby reducing the immunogenicity of the conjugate.
- **Solubility:** For hydrophobic payloads (e.g., PBD dimers in ADCs), this hydration shell forces the conjugate to remain in solution, preventing precipitation and aggregation.

Strategic Application: The "Goldilocks" PEG8 Length

The selection of PEG8 (approx. 35-40 Å extended length) is driven by empirical PK data and structural biology.

ADCs: The Pharmacokinetic Plateau

Research indicates that linker length directly correlates with in vivo clearance rates and hydrophobicity masking.

- Data Insight: Studies comparing PEG4, PEG8, and PEG12 linkers in ADCs demonstrate that PEG8 provides a pharmacokinetic plateau. Shorter linkers (PEG4) often fail to sufficiently shield hydrophobic cytotoxins, leading to rapid non-specific uptake by the liver (Kupffer cells). Longer linkers (PEG12+) yield diminishing returns on solubility while increasing the risk of steric interference with the antibody-antigen binding interface.
- Conclusion: PEG8 represents the optimal balance for maximizing circulation half-life () while minimizing aggregation.[1]

PROTACs: Ternary Complex Cooperativity

In PROTAC design, the linker is not a passive connector; it determines the stability of the Target Protein : PROTAC : E3 Ligase ternary complex.

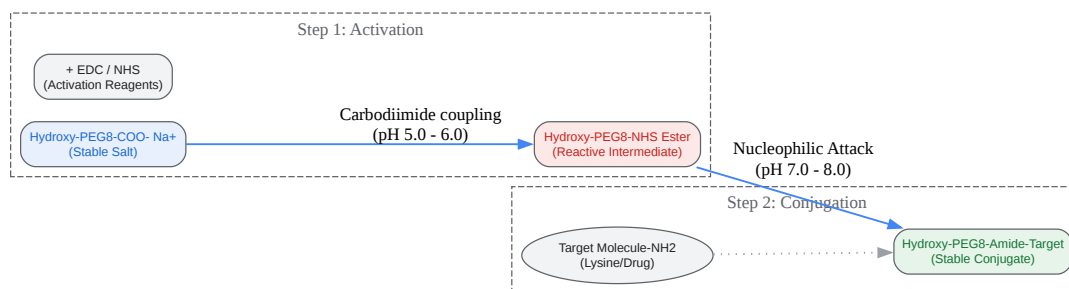
- Mechanism: The linker must be long enough to span the gap between the two proteins without inducing strain, yet short enough to limit the entropic penalty of bringing two proteins together.
- Why PEG8? PEG8 provides the necessary flexibility to accommodate various protein-protein interface orientations, facilitating the "zone of ubiquitination" required for effective degradation.

Chemical Mechanism & Synthetic Workflow[1] Activation Pathway

The primary conjugation route involves activating the carboxylate group to an amine-reactive ester.

Figure 1: Activation and Conjugation Mechanism The following diagram illustrates the transformation of the stable sodium salt into a reactive intermediate, followed by amide bond formation.

Fig 1: Two-step conjugation workflow converting stable salt to stable amide.



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The Hydroxyl Group: A Versatile Handle

While the acid end targets amines, the

-hydroxyl group offers orthogonal reactivity:

- Inert Cap: Left unreacted to provide hydrophilicity.
- Activation: Can be converted to a Tosylate, Mesylate, or Aldehyde for reaction with thiols or hydrazines, enabling heterobifunctional crosslinking (e.g., linking a drug to an antibody).

Experimental Protocol: Two-Step Conjugation

This protocol describes the conjugation of **Hydroxy-PEG8-acid sodium salt** to a primary amine-containing biomolecule.^[1]

Materials Required^{[1][2][3][4][5][6][7]}

- **Hydroxy-PEG8-acid sodium salt** (BroadPharm / AxisPharm / MedChemExpress)^[1]

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]
- NHS (N-Hydroxysuccinimide)[1][2]
- Activation Buffer: MES Buffer (0.1 M, pH 5.5)
- Conjugation Buffer: PBS (pH 7.[1][3]4) or Bicarbonate Buffer (pH 8.0)
- Quenching Agent: Hydroxylamine or Glycine[3]

Step-by-Step Methodology

Step	Action	Mechanistic Rationale
1. Stock Prep	Dissolve Hydroxy-PEG8-acid sodium salt in dry DMSO or DMF (100 mg/mL).[1]	The salt form is water-soluble but organic solvents prevent hydrolysis of the subsequent NHS ester.
2. Activation	Dilute into MES Buffer (pH 5.5). Add 10-fold molar excess of EDC and NHS. React for 15–30 mins at RT.	Critical: EDC activation is most efficient at acidic pH (5.0–6.0). Higher pH causes rapid hydrolysis of the O-acylisourea intermediate.[1]
3. Buffering	Adjust pH to 7.2–7.5 immediately, or purify the NHS ester via desalting column if the target is sensitive to byproducts.	The reaction with amines (Step 4) requires a deprotonated amine (neutral form), which exists at pH > 7.0.
4.[1][3] Conjugation	Add the amine-containing target (Protein/Drug). Incubate for 2 hours at RT or overnight at 4°C.	The NHS ester undergoes nucleophilic attack by the primary amine, forming a stable amide bond.
5. Quenching	Add Hydroxylamine (final conc. 10-50 mM).[1] Incubate 30 mins.	Scavenges remaining NHS esters to prevent non-specific crosslinking or aggregation.
6. Purification	Remove excess reagents via Size Exclusion Chromatography (SEC) or Dialysis.[4]	Ensures removal of urea byproducts and unreacted linker.

PROTAC Mechanism Visualization

The following diagram illustrates how the PEG8 linker facilitates the "Event-Driven" pharmacology of PROTACs.

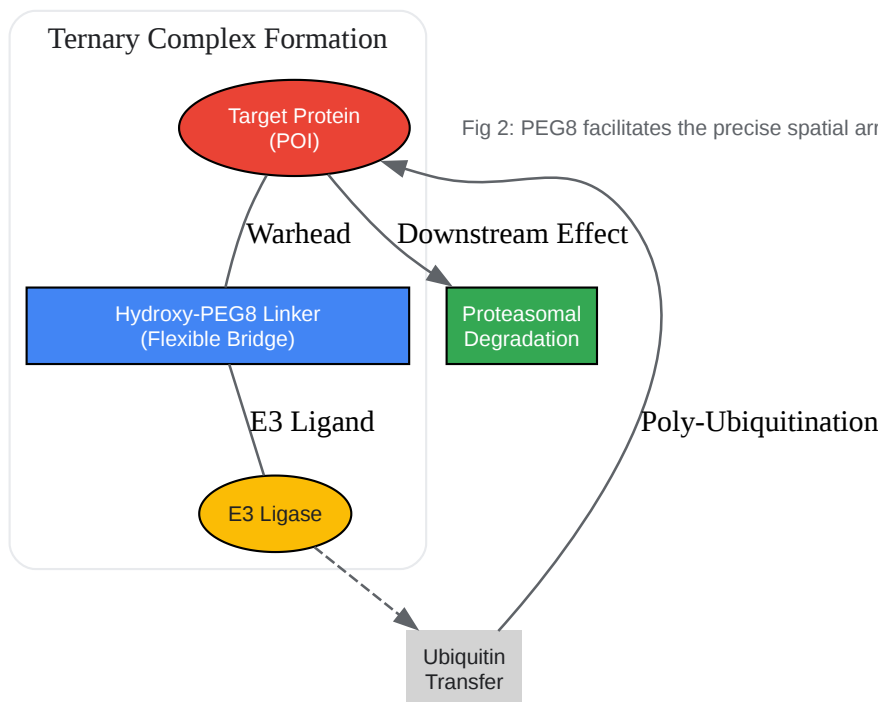


Fig 2: PEG8 facilitates the precise spatial arrangement for Ubiquitin transfer.

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